molecular formula C25H22NO2P B2447662 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine CAS No. 284472-79-3

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine

Cat. No.: B2447662
CAS No.: 284472-79-3
M. Wt: 399.43
InChI Key: ZYDGLCZCEANEHK-UHFFFAOYSA-N
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Description

1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a dioxaphosphepin ring fused with two naphthalene units and a piperidine ring. It is primarily used in various scientific research applications due to its distinctive chemical behavior and potential utility in catalysis and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine typically involves a multi-step process. One common method includes the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The final step involves the reaction with piperidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization in methylene chloride and acetonitrile can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine exerts its effects involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets include transition metals like rhodium and iridium, and the pathways involved often pertain to asymmetric hydrogenation and other enantioselective reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine stands out due to its specific structural configuration, which imparts unique catalytic properties. Its ability to form stable complexes with a variety of metal ions and its effectiveness in asymmetric synthesis make it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22NO2P/c1-6-16-26(17-7-1)29-27-22-14-12-18-8-2-4-10-20(18)24(22)25-21-11-5-3-9-19(21)13-15-23(25)28-29/h2-5,8-15H,1,6-7,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGLCZCEANEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284472-79-3
Record name 1-(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-
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